

Application Notes and Protocols: 5-Bromo-2-methylpyridine N-oxide in Materials Science

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Compound of Interest

Compound Name: 5-Bromo-2-methylpyridine N-oxide

Cat. No.: B189596

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For: Researchers, scientists, and drug development professionals.

Abstract

5-Bromo-2-methylpyridine N-oxide is a versatile heterocyclic organic compound with significant applications as a precursor and building block in the synthesis of functional materials. Its unique electronic and structural properties, imparted by the bromo, methyl, and N-oxide functional groups, make it a valuable intermediate in the fields of crystal engineering, coordination chemistry, and the development of specialized organic materials. These notes provide an overview of its applications in materials science, detailed experimental protocols for its synthesis and derivatization, and relevant quantitative data.

Introduction

5-Bromo-2-methylpyridine N-oxide, with the chemical formula C_6H_6BrNO , is a pyridine derivative that has garnered interest in synthetic chemistry.^[1] While extensively used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its role in materials science is an emerging area of research.^[2] The presence of the N-oxide group enhances the electron-donating ability of the pyridine ring, influencing its reactivity and coordination properties. The bromine atom provides a site for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures.^[1]

This document outlines the key applications of **5-Bromo-2-methylpyridine N-oxide** in materials science, focusing on its use in the synthesis of novel materials and its role in

supramolecular chemistry.

Key Applications in Materials Science

The primary applications of **5-Bromo-2-methylpyridine N-oxide** in materials science are:

- **Precursor for Functional Ligands:** It serves as a starting material for the synthesis of more complex ligands used in coordination polymers and metal-organic frameworks (MOFs). The N-oxide group can act as a coordinating site, while the bromo group allows for the introduction of other functionalities.[\[2\]](#)
- **Crystal Engineering:** The specific stereoelectronic profile of **5-Bromo-2-methylpyridine N-oxide** allows for the formation of well-defined supramolecular structures through non-covalent interactions, such as hydrogen bonding.[\[1\]](#)[\[3\]](#) The study of its crystal structure reveals C-H...O hydrogen bonds that lead to the formation of centrosymmetric dimers, a key aspect in the design of crystalline materials with desired packing arrangements.[\[3\]](#)[\[4\]](#)
- **Intermediate for Specialty Organic Materials:** This compound is a building block for creating advanced organic materials, including polymers and coatings, where its incorporation can enhance properties like durability and resistance.[\[2\]](#)[\[5\]](#)

Experimental Protocols

Synthesis of 5-Bromo-2-methylpyridine N-oxide

This protocol is adapted from a study published in Acta Crystallographica Section E: Structure Reports Online.[\[3\]](#)

Materials:

- 5-Bromo-2-methylpyridine
- Glacial acetic acid
- Aqueous hydrogen peroxide (35%)
- Cold ethanol

- Water

Equipment:

- Round-bottom flask
- Water bath
- Rotary evaporator
- Filtration apparatus

Procedure:

- Suspend 5-bromo-2-methylpyridine (80 g, 462 mmol) in glacial acetic acid (300 ml) in a round-bottom flask.[\[3\]](#)
- Add aqueous hydrogen peroxide (35%, 35 ml) to the suspension.[\[3\]](#)
- Heat the mixture in a water bath at a temperature of 343-353 K.[\[3\]](#)
- After 3 hours, add an additional portion of hydrogen peroxide solution (35 ml).[\[3\]](#)
- Maintain the reaction at the same temperature for an additional 9 hours.[\[3\]](#)
- Concentrate the reaction mixture to approximately 100 ml using a rotary evaporator.[\[3\]](#)
- Dilute the concentrated mixture with water (100 ml) and then re-concentrate it in vacuo as much as possible.[\[3\]](#)
- Upon cooling to room temperature, a precipitate will form.[\[3\]](#)
- Collect the precipitate by filtration and wash it with cold ethanol (2 x 50 ml).[\[3\]](#)
- The resulting product is **5-Bromo-2-methylpyridine N-oxide** as a white solid.[\[3\]](#)

Yield: 83 g (95%)[\[3\]](#)

Synthesis of 5-Bromo-2-methyl-4-nitropyridine 1-oxide

This protocol demonstrates the derivatization of **5-Bromo-2-methylpyridine N-oxide** to introduce further functionality.^[6]

Materials:

- 5-bromo-2-methylpyridine 1-oxide
- Sulfuric acid
- Fuming nitric acid
- 2 M aqueous sodium carbonate
- Dichloromethane
- Magnesium sulfate

Equipment:

- Reaction flask
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 5-bromo-2-methylpyridine 1-oxide (2.269 g, 12.07 mmol) in sulfuric acid (4 mL) in a reaction flask and cool to 0 °C in an ice bath.^[6]
- Add fuming nitric acid (3 mL) dropwise to the cooled solution.^[6]
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90 °C.^[6]

- Maintain the reaction at 90 °C for 2 hours.[6]
- Cool the reaction mixture in an ice bath and slowly adjust the pH to 10 with 2 M aqueous sodium carbonate.[6]
- Extract the aqueous solution twice with dichloromethane.[6]
- Combine the organic extracts, dry over magnesium sulfate, and concentrate to yield the product.[6]

Yield: 2.54 g (90%) of 5-bromo-2-methyl-4-nitropyridine 1-oxide.[6]

Quantitative Data

The following tables summarize the key quantitative data for **5-Bromo-2-methylpyridine N-oxide** and a related synthetic product.

Table 1: Synthesis Yields

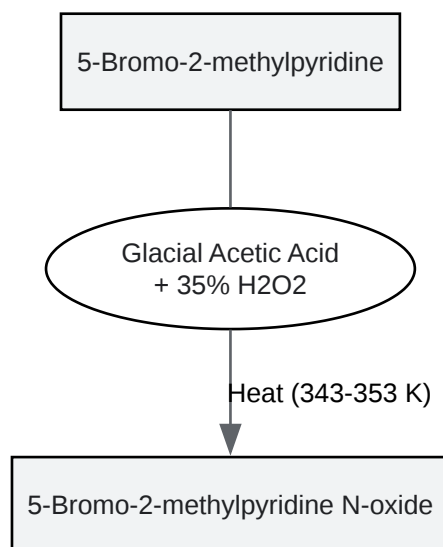
Product	Starting Material	Yield	Reference
5-Bromo-2-methylpyridine N-oxide	5-Bromo-2-methylpyridine	95%	[3]
5-Bromo-2-methyl-4-nitropyridine 1-oxide	5-Bromo-2-methylpyridine N-oxide	90%	[6]

Table 2: Crystallographic Data for **5-Bromo-2-methylpyridine N-oxide**

Parameter	Value	Reference
Molecular Formula	C ₆ H ₆ BrNO	[3]
Molecular Weight	188.03 g/mol	[3]
Crystal System	Monoclinic	[3]
Space Group	P2 ₁ /n	[3]
a (Å)	7.3060 (15)	[3]
b (Å)	11.351 (2)	[3]
c (Å)	8.4950 (17)	[3]
β (°)	111.01 (3)	[3]
Volume (Å ³)	657.7 (3)	[3]
Z	4	[3]
Hydrogen Bond (C-H...O) Distance (H...O)	2.41 Å	[3]
Hydrogen Bond (C-H...O) Angle (D-H...A)	153°	[3]

Visualizations

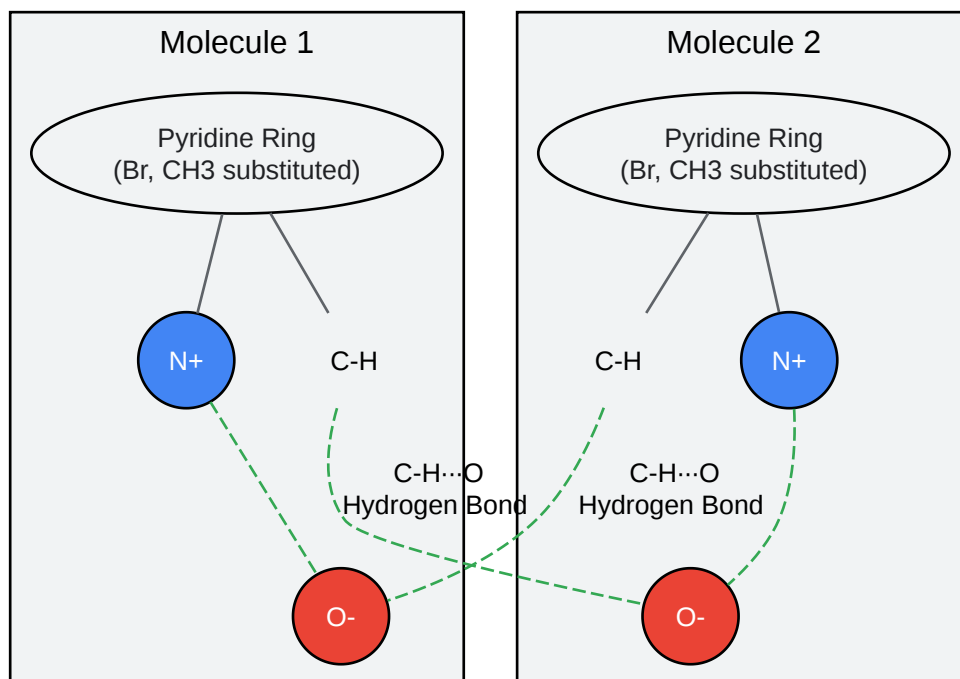
Synthetic Pathway for 5-Bromo-2-methylpyridine N-oxide



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Caption: Synthesis of **5-Bromo-2-methylpyridine N-oxide**.

Supramolecular Dimerization via Hydrogen Bonding



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Caption: Dimer formation through C-H...O hydrogen bonds.

Conclusion

5-Bromo-2-methylpyridine N-oxide is a valuable and versatile compound in the field of materials science. Its utility as a precursor for functional ligands and its role in directing supramolecular assembly through hydrogen bonding make it a compound of interest for the design and synthesis of novel crystalline and polymeric materials. The experimental protocols and quantitative data provided herein offer a solid foundation for researchers and scientists to explore the potential of this compound in their respective areas of study. Further research into its incorporation into functional polymers and coatings is warranted to fully elucidate its impact on material properties.

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